molecular formula C20H18BrNO4S2 B285302 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

Katalognummer: B285302
Molekulargewicht: 480.4 g/mol
InChI-Schlüssel: YMFDETCUQCKWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was initially developed as a Raf kinase inhibitor but has since been found to have additional molecular targets, making it a promising candidate for combination therapies.

Wirkmechanismus

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 inhibits the activity of multiple kinases by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways involved in tumor growth and angiogenesis. In addition, this compound 43-9006 has been shown to induce apoptosis and inhibit tumor cell proliferation.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound 43-9006 has been shown to induce autophagy, a cellular process that can lead to cell death. This compound 43-9006 has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. This can lead to the inhibition of tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has several advantages for laboratory experiments. It is readily available, and its synthesis has been optimized for large-scale production. This compound 43-9006 has also been extensively studied, and its mechanism of action is well understood. However, this compound 43-9006 has several limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound 43-9006 has a short half-life in vivo, which can limit its efficacy in animal studies.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006. Preclinical studies have shown that this compound 43-9006 can enhance the efficacy of other cancer drugs, such as gemcitabine and paclitaxel. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006. This could help to identify patients who are most likely to benefit from treatment with this compound 43-9006. Finally, there is ongoing research into the development of new Raf kinase inhibitors that may have improved efficacy and fewer off-target effects than this compound 43-9006.

Synthesemethoden

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 involves a multi-step process starting from 2,4-dimethylbenzenesulfonyl chloride and 4-bromoaniline. The reaction proceeds through a series of chemical transformations, including sulfonation, amination, and sulfonylation, to yield the final product. The synthesis has been optimized for large-scale production, making this compound 43-9006 readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including Raf, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. In preclinical studies, this compound 43-9006 has demonstrated antitumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

Molekularformel

C20H18BrNO4S2

Molekulargewicht

480.4 g/mol

IUPAC-Name

3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H18BrNO4S2/c1-14-6-11-20(15(2)12-14)22-28(25,26)19-5-3-4-18(13-19)27(23,24)17-9-7-16(21)8-10-17/h3-13,22H,1-2H3

InChI-Schlüssel

YMFDETCUQCKWPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.